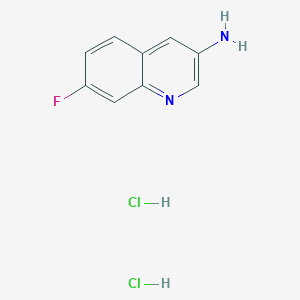
3-Amino-7-fluoroquinoline dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-7-fluoroquinoline dihydrochloride can be represented by the SMILES stringNC1=CN=C2C=C (C=CC2=C1)F.Cl.Cl . The InChI key for this compound is FUZCMNKLQVFZCS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The empirical formula of 3-Amino-7-fluoroquinoline dihydrochloride is C9H9Cl2FN2 . It has a molecular weight of 235.09 . The compound is solid in form .Scientific Research Applications
Antibacterial Properties
Fluoroquinolones, a major class of antibacterial agents, demonstrate great therapeutic potential. Research has shown that certain compounds, closely related to 3-Amino-7-fluoroquinoline, exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that specific group combinations and conformational factors play a key role in their antibacterial efficacy (Kuramoto et al., 2003). Other studies have emphasized the significance of lipophilic groups in enhancing activity against Gram-positive strains (Al-Hiari et al., 2007).
Antimycobacterial and Anticancer Properties
Synthetic derivatives of fluoroquinolones have demonstrated potent antimycobacterial properties in vitro and in vivo against various strains of Mycobacterium tuberculosis. Specific compounds exhibited high potency, drastically reducing mycobacterial load in lung and spleen tissues (Senthilkumar et al., 2009). Moreover, indole-aminoquinazoline hybrids, closely related to 3-Amino-7-fluoroquinoline, were synthesized and found to have significant cytotoxicity against various cancer cell lines. These compounds induced apoptosis and inhibited growth factor receptors, suggesting their potential in anticancer therapy (Mphahlele et al., 2018).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of quinolines have been utilized as fluorescent derivatization agents for liquid chromatography. For instance, compounds like phanquinone have been used to label amino acids for high-performance liquid chromatography (HPLC), facilitating the quality control of amino acid-based pharmaceuticals (Gatti et al., 2002).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel quinolone derivatives with various functional groups, investigating their potential applications in different domains of science and medicine. For instance, studies have synthesized new quinazolin-4(3H)-one derivatives, indicating the broad scope of quinoline derivatives in chemical synthesis (Xi, 2014).
Safety And Hazards
properties
IUPAC Name |
7-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCMNKLQVFZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-fluoroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



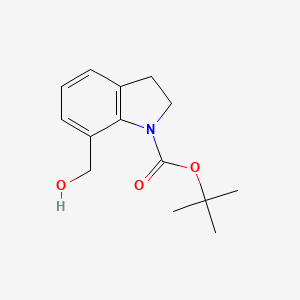
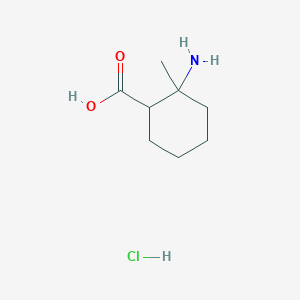

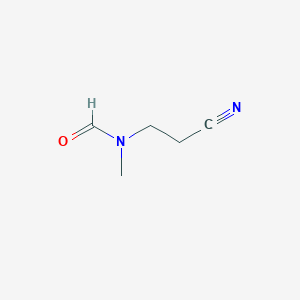
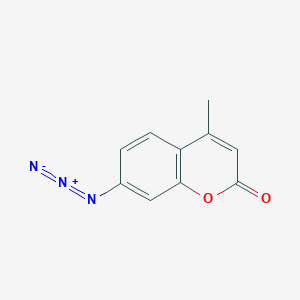
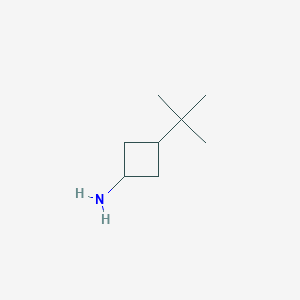
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)
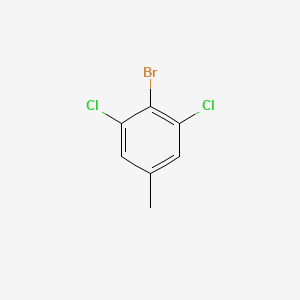

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

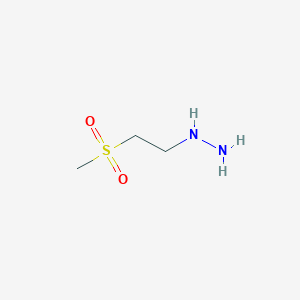
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
